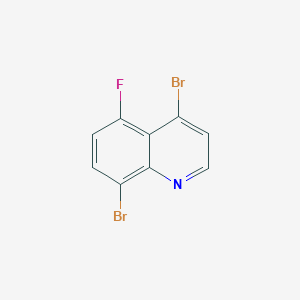

4,8-Dibromo-5-fluoroquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,8-dibromo-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBFFTSHRCCDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,8 Dibromo 5 Fluoroquinoline

Retrosynthetic Analysis and Identification of Key Precursors

The synthesis of a polysubstituted heterocycle such as 4,8-Dibromo-5-fluoroquinoline can be approached from two primary retrosynthetic perspectives. Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan.

Pathway A: Late-Stage Halogenation

This approach involves constructing the core quinoline (B57606) ring first, followed by the introduction of the bromine atoms. The primary disconnection is the C-Br bond.

Retron (1): The target molecule, This compound (1) , can be disconnected at the C4-Br and C8-Br bonds, pointing to 5-Fluoroquinoline (2) as the key intermediate. This strategy relies on the development of highly regioselective bromination methods.

Retron (2): 5-Fluoroquinoline (2) can be synthesized through various classical methods. For instance, a Skraup reaction using 3-fluoroaniline (B1664137) and glycerol (B35011) would be a plausible route.

Pathway B: Annulation of a Pre-halogenated Precursor

This strategy involves building the quinoline ring from an aniline (B41778) precursor that already contains the necessary halogen substituents. This approach disconnects the C4-C4a and N1-C8a bonds of the quinoline system.

Retron (1): Disconnecting the quinoline ring of the target molecule (1) via a Gould-Jacobs or similar annulation strategy leads to the key precursor, 2,4-Dibromo-5-fluoroaniline (3) .

Retron (2): The synthesis of 2,4-Dibromo-5-fluoroaniline (3) can be achieved from simpler materials. For example, 2,4-dichloro-3-fluoroaniline (B79498) can be obtained by reducing 1,3-dichloro-2-fluoro-4-nitro-benzene, which is then brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline google.com. Subsequent diazotization and reduction would yield the desired brominated aniline precursor google.com. An alternative route involves the direct bromination and fluorination of aniline derivatives .

These two distinct retrosynthetic pathways define the main strategic approaches to the target molecule, each with its own set of challenges and advantages, which will be explored in the subsequent sections.

Classical Annulation Reactions for Quinoline Core Construction with Halogenated Intermediates

The formation of the quinoline core is a cornerstone of heterocyclic chemistry, with several classical name reactions developed for this purpose. The synthesis of a heavily halogenated system like this compound requires careful adaptation of these methods, particularly when starting with a pre-halogenated aniline like 2,4-Dibromo-5-fluoroaniline.

Adaptations of Skraup Synthesis and Related Condensations

The Skraup synthesis is a robust, albeit often harsh, method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) wikipedia.orgnumberanalytics.com. The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation pharmaguideline.com.

When applying this to a substituted aniline, the regioselectivity of the cyclization is a critical factor. For a precursor like 3,4-dihaloaniline, the cyclization is influenced by the electronic effects of the halogen substituents researchgate.net. In the case of 2,4-Dibromo-5-fluoroaniline , the strong electron-withdrawing nature of the halogens would significantly deactivate the aniline ring towards electrophilic cyclization. The cyclization would occur at one of the two possible ortho positions (C6 or C2). The electronic effects would need to be carefully considered to predict the major product, making this a potentially challenging route for achieving a single, desired isomer.

Modified Friedländer and Conrad-Limpach-Knorr Methods for Halogenated Systems

The Friedländer synthesis offers a milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by acid or base wikipedia.orgresearchgate.net. A significant advancement is the domino nitro-reduction-Friedländer reaction, which starts with a more stable 2-nitrobenzaldehyde, reducing it in situ before condensation nih.gov. To synthesize the target molecule via this route, a precursor like 2-amino-3,5-dibromo-6-fluorobenzaldehyde would be required. The limited commercial availability of such highly substituted precursors is a major drawback of this method nih.gov.

Gould–Jacobs Synthesis and Its Variants

The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-quinolones wikipedia.org. The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization thieme-connect.dewikipedia.org. This method is particularly well-suited for the synthesis of the target molecule starting from 2,4-Dibromo-5-fluoroaniline .

The reaction proceeds in two main stages:

Condensation: The aniline reacts with EMME to form an anilinomethylenemalonate intermediate.

Cyclization: The intermediate undergoes a thermal, 6-electron cyclization to form the 4-hydroxyquinoline ring system. This step is often carried out in a high-boiling solvent like diphenyl ether thieme-connect.de.

The resulting 4-hydroxy-3-carboethoxyquinoline can then be hydrolyzed and decarboxylated to the corresponding 4-hydroxyquinoline wikipedia.org. To obtain the target This compound , the hydroxyl group at the C4 position must be removed, typically by conversion to a chloro-derivative (e.g., with POCl₃) followed by reductive dehalogenation. A similar strategy has been documented for the synthesis of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate .

Table 1: Gould-Jacobs Reaction for Halogenated Quinoline Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,4-Dibromo-5-fluoroaniline, Diethyl ethoxymethylenemalonate | Heat | Diethyl ((2,4-dibromo-5-fluorophenylamino)methylene)malonate | Formation of the acyclic condensation product. wikipedia.org |

| 2 | Diethyl ((2,4-dibromo-5-fluorophenylamino)methylene)malonate | High-boiling solvent (e.g., Diphenyl ether), Heat | Ethyl 4,8-dibromo-5-fluoro-4-hydroxyquinoline-3-carboxylate | Thermal cyclization to form the quinolone ring. thieme-connect.de |

| 3 | Ethyl 4,8-dibromo-5-fluoro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq), Heat 2. Acid | 4,8-Dibromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid | Saponification of the ester. wikipedia.org | | 4 | 4,8-Dibromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid | Heat | 4,8-Dibromo-5-fluoro-4-hydroxyquinoline | Thermal decarboxylation. wikipedia.org | | 5 | 4,8-Dibromo-5-fluoro-4-hydroxyquinoline | 1. POCl₃ 2. H₂ (cat.) | This compound | Conversion of the 4-hydroxy group to the target quinoline. |

Regioselective Halogenation Strategies

The alternative synthetic approach involves the late-stage, regioselective bromination of a 5-fluoroquinoline intermediate. The success of this strategy hinges on precise control over the position of electrophilic attack on the quinoline ring, which is influenced by the existing fluoro-substituent and the electronic nature of the heterocyclic system.

Electrophilic Bromination Techniques for Quinoline Systems

The quinoline ring system's reactivity towards electrophilic substitution is complex. The pyridine (B92270) ring is generally electron-deficient and resistant to attack, while the benzene (B151609) ring is more reactive. The C-5 fluoro substituent is a strongly deactivating, ortho, para-directing group. This deactivation makes electrophilic substitution challenging. However, bromination can be forced under specific conditions.

A powerful technique for achieving regioselectivity is directed ortho-metalation (DoM). This method has been successfully used to synthesize a related compound, Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate . The strategy involves using a strong base, like lithium diisopropylamide (LDA), to selectively deprotonate the position ortho to a directing group. In the case of 5-fluoroquinoline, the nitrogen atom and the fluorine can cooperatively direct the metalation to the C-8 position. Quenching the resulting organolithium intermediate with an electrophilic bromine source, such as molecular bromine (Br₂), would install a bromine atom selectively at the C-8 position .

To achieve the final 4,8-dibromo product, a second bromination at the C-4 position would be necessary. The C-4 position is part of the electron-deficient pyridine ring but is activated by being ortho to the C-5 fluorine. The introduction of the first bromine at C-8 further modifies the electronic landscape. The selective bromination of C-4 in an 8-bromo-5-fluoroquinoline (B152762) intermediate could potentially be achieved through electrophilic bromination, perhaps under acidic conditions which can activate the pyridine ring, or via alternative modern methods like iridium-catalyzed C-H borylation followed by a halogenation step, a technique that has proven effective for other fluoroquinolines researchgate.netacs.org.

Nucleophilic Fluorination Approaches for Quinoline Derivatization

Nucleophilic fluorination represents a primary strategy for introducing fluorine into aromatic systems. For quinoline derivatives, this typically involves the displacement of a leaving group by a fluoride (B91410) ion source. rsc.org However, direct nucleophilic aromatic substitution (SNAr) on an unactivated quinoline ring is challenging due to the electron-rich nature of the carbocyclic ring.

Recent advancements have focused on innovative methods to overcome these limitations. One such approach involves an electron-transfer-enabled concerted nucleophilic fluorination of azaarenes. acs.org This method avoids the formation of high-energy Meisenheimer intermediates, which are often a stumbling block in traditional nucleophilic fluorination of electron-deficient azaarenes. acs.org The process utilizes a chain reaction involving an asynchronous concerted transfer of a fluoride anion, an electron, and a proton. acs.org While specific examples for this compound are not detailed, the methodology has been successfully applied to various quinoline scaffolds, demonstrating its potential for the synthesis of fluorinated quinolines in the presence of other halogens. acs.org

Another strategy involves the palladium-catalyzed C-H fluorination using a nucleophilic fluoride source like silver fluoride (AgF) in conjunction with a hypervalent iodine oxidant. nih.govbeilstein-journals.org This method has been successfully applied to 8-methylquinoline (B175542) derivatives, showcasing the potential for direct C-H functionalization to introduce fluorine. nih.govbeilstein-journals.org The adaptation of this method to a dibrominated quinoline precursor could provide a direct route to the target compound.

Solid-state aromatic nucleophilic fluorination offers an environmentally friendly alternative, eliminating the need for high-boiling toxic solvents. rsc.org This mechanochemical approach utilizes potassium fluoride (KF) and quaternary ammonium (B1175870) salts to efficiently fluorinate N-heteroaryl halides. rsc.org The successful fluorination of 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) derivatives in high yields highlights the potential of this method for the synthesis of fluoroquinolines. rsc.org

Table 1: Comparison of Nucleophilic Fluorination Approaches for Quinolines

| Method | Fluorine Source | Key Features | Potential Applicability to this compound |

| Electron-Transfer-Enabled Concerted Fluorination | TEDA2+•F– | Avoids Meisenheimer intermediate; proceeds via a chain process. acs.org | Applicable to quinoline scaffolds with existing halogen substituents. acs.org |

| Pd-catalyzed C-H Fluorination | AgF | Direct C-H functionalization; uses a hypervalent iodine oxidant. nih.govbeilstein-journals.org | Potentially applicable to a 4,8-dibromoquinoline (B1517448) precursor. |

| Solid-State SNAr Fluorination | KF | Solvent-free; rapid reaction times; environmentally friendly. rsc.org | Applicable to halo-substituted quinolines. rsc.org |

Directed Metalation and Subsequent Halogenation

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.

In the context of quinoline chemistry, various DMGs can be employed to direct metalation to specific positions. researchgate.net For the synthesis of this compound, a plausible strategy would involve a precursor with a DMG at a position that directs lithiation to the C5 position, followed by quenching with an electrophilic fluorine source. Subsequently, or prior to this step, bromination at the C4 and C8 positions would be necessary. The combination of Br/Mg exchange reactions and direct magnesiations has been shown to allow for the regioselective functionalization of multiple positions on the quinoline ring. acs.org For instance, performing a Br/Mg exchange on 2,4-dibromoquinoline (B189380) allows for selective functionalization at the C2 position, which can then be followed by deprotonation at the C3 position. acs.org This highlights the potential for sequential and regioselective introduction of different functional groups.

The choice of the organometallic reagent and reaction conditions is crucial to avoid competing side reactions such as nucleophilic addition. researchgate.net The use of magnesium and zinc amide bases has also emerged as an effective method for the direct magnesiation of various heterocycles, offering an alternative to traditional lithium bases. acs.org

Palladium-Catalyzed Cycloaddition and Annulation Strategies for Halogenated Quinolines

Palladium-catalyzed reactions are central to modern organic synthesis and have been extensively used for the construction of quinoline rings and the introduction of substituents. rsc.orgresearchgate.netresearchgate.netrsc.org These methods often offer high efficiency, functional group tolerance, and regioselectivity. rsc.orgnih.gov

One approach involves the palladium(II)-catalyzed three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones to generate polysubstituted quinolines. rsc.org This one-pot procedure allows for the introduction of various substituents, and methods for incorporating halogens have also been developed, which could be adapted for the synthesis of halogenated quinolines. rsc.org

Another strategy is the palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular cyclization to yield quinolines. The presence of halogens on the final products is well-tolerated, making this a viable route for preparing halogenated quinoline scaffolds that could be further functionalized. nih.gov

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides another pathway to quinolines. rsc.org This method is notable for proceeding in the absence of acids or bases and demonstrates a broad substrate scope, including those with electron-withdrawing groups. rsc.org

While these methods provide general routes to substituted quinolines, the specific synthesis of this compound would likely involve the use of appropriately halogenated starting materials within these palladium-catalyzed frameworks.

Table 2: Overview of Palladium-Catalyzed Quinolines Syntheses

| Reaction Type | Starting Materials | Key Advantages |

| Three-Component Tandem Reaction | 2-Aminobenzonitriles, arylboronic acids, ketones | One-pot procedure, high functional group tolerance. rsc.org |

| Denitrogenative Cascade Reaction | o-Aminocinnamonitriles, arylhydrazines | Efficient access to quinolines, tolerates halogen substituents. nih.gov |

| Oxidative Cyclization | Aryl allyl alcohols, anilines | Additive-free, broad substrate scope. rsc.org |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. acs.org This includes the use of microwave-assisted synthesis, mechanochemistry, and flow chemistry.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. pharmainfo.innih.gov The application of microwave-assisted synthesis has been reported for the preparation of various heterocyclic compounds, including fluoroquinolones and their derivatives. pharmainfo.inujms.netujms.netnih.gov For instance, the synthesis of novel benzimidazole (B57391) substituted fluoroquinolones has been achieved using a scientific microwave synthesis system. pharmainfo.in While a specific protocol for this compound is not available, the general utility of microwave heating for the synthesis of halogenated quinolines suggests its potential applicability. ujms.netresearchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a green alternative to traditional solvent-based synthesis. researchgate.net These solvent-free reactions, often performed by milling or grinding, can lead to high efficiency and reduced waste. researchgate.netcolab.ws An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives from aniline derivatives. researchgate.net This method is noted for its operational simplicity and mild reaction conditions. researchgate.net Furthermore, mechanochemical methods have been successfully employed for the halogenation of various aromatic compounds, including the regioselective halogenation of phenols and anilines using N-halosuccinimides. researchgate.netbeilstein-journals.org

Flow chemistry offers several advantages over batch processing, including enhanced safety, better process control, and scalability. ucd.iesioc-journal.cn Continuous flow processes have been developed for the synthesis of quinoline derivatives. ucd.ieresearchgate.netacs.org For example, a continuous photochemical process has been demonstrated for the synthesis of various substituted quinolines in high yields. ucd.ie This method can be telescoped with subsequent reactions, such as hydrogenation, to generate further derivatives. ucd.ie The application of flow chemistry to halogenation reactions is also an active area of research, as it can provide better control over highly exothermic or hazardous reactions. sioc-journal.cn Although a specific flow synthesis for this compound has not been reported, the existing methodologies for quinoline synthesis and halogenation in flow reactors provide a strong foundation for the future development of such a process. researchgate.netacs.org

Advanced Reactivity and Mechanistic Investigations of 4,8 Dibromo 5 Fluoroquinoline

Halogen Dance Reactions and Regioselectivity

The halogen dance (HD) reaction involves the base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.uk This rearrangement typically proceeds via a series of deprotonation and metal-halogen exchange steps, leading to a thermodynamically more stable organometallic intermediate before quenching with an electrophile. kobe-u.ac.jpias.ac.in

For polyhalogenated quinolines, this reaction can be a powerful, albeit complex, tool for accessing isomers that are otherwise difficult to synthesize. While specific studies on 4,8-dibromo-5-fluoroquinoline are not extensively detailed in the reviewed literature, the general principles of HD reactions on heteroaromatics like quinolines and pyridines provide a framework for predicting its behavior. researchgate.net The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which abstracts a proton from the most acidic position on the ring. The resulting aryllithium species can then undergo a series of equilibria involving halogen-lithium exchange, driving the migration of a halogen.

The regioselectivity of a potential halogen dance on the this compound skeleton would be dictated by:

Proton Acidity: The relative acidity of the ring protons at C-2, C-3, C-6, and C-7. The electron-withdrawing effects of the halogens and the ring nitrogen would significantly influence C-H acidity.

Halogen Mobility: The propensity of the bromine atoms to undergo migration.

Thermodynamic Stability: The relative stability of the possible isomeric lithiated intermediates.

Given the complexity of the substitution pattern, a halogen dance reaction could potentially lead to a mixture of products, requiring careful optimization of reaction conditions to achieve regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic systems, particularly those activated by electron-withdrawing groups or heteroatoms. nih.gov In the quinoline (B57606) ring system, the nitrogen atom strongly activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). stackexchange.com

Differential Reactivity of Bromine and Fluorine Substituents

In SNAr reactions, the nature of the leaving group is a critical factor. Contrary to substitution reactions at sp³-hybridized carbons, the typical leaving group aptitude (I > Br > Cl > F) is often inverted in SNAr. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.comyoutube.com

Fluorine, being the most electronegative halogen, polarizes the C-F bond to the greatest extent, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. youtube.comnih.gov This strong inductive effect generally makes fluoro-substituted positions the most reactive in SNAr, despite the strength of the C-F bond. Therefore, in this compound, the C-5 fluorine is expected to be more readily substituted by nucleophiles compared to the bromine atoms at C-4 and C-8, provided the position is electronically activated.

Positional Effects (C-4 vs. C-8 Bromine, C-5 Fluorine)

The reactivity of the halogenated positions in this compound is highly dependent on their location relative to the ring nitrogen.

C-4 Position: The bromine atom at the C-4 position is para to the ring nitrogen. This position is highly activated towards SNAr because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com

C-8 Position: The bromine atom at the C-8 position is not in a position that allows for direct resonance stabilization of the SNAr intermediate by the ring nitrogen. Its reactivity is therefore significantly lower than that of the C-4 bromine.

C-5 Position: While fluorine is the most activating halogen for SNAr, the C-5 position is meta to the ring nitrogen. This position does not benefit from the strong resonance stabilization afforded to the C-4 position.

Consequently, a clear hierarchy of reactivity emerges for SNAr reactions on this substrate. The C-4 bromine is the most susceptible to substitution due to its activated position, despite bromine being an intrinsically less activating leaving group than fluorine. Selective substitution at this position can often be achieved under relatively mild conditions, leaving the C-5 and C-8 halogens intact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comdntb.gov.ua For substrates like this compound, the differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F, meaning the C-Br bonds are the primary reaction sites. mdpi.com

Selective Monocoupling Strategies at C-4 or C-8

The electronic disparity between the C-4 and C-8 positions allows for selective monocoupling reactions. The C-4 position is more electron-deficient due to its proximity and conjugation with the ring nitrogen, making it more reactive towards the oxidative addition step in the catalytic cycle of most palladium-catalyzed reactions.

By carefully controlling reaction parameters such as the catalyst, ligands, base, solvent, and temperature, it is possible to favor the reaction at the more reactive C-4 position. For instance, using a specific palladium catalyst and a stoichiometric amount of the coupling partner can lead to high yields of the C-4 monocoupled product, leaving the C-8 bromine available for subsequent transformations. mdpi.com

Table 1: Representative Conditions for Selective Monocoupling

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Outcome |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O | Selective coupling at C-4 |

| Stille | Organostannane | Pd(PPh₃)₄ | - (or additive) | Toluene or DMF | Preferential coupling at C-4 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | Selective coupling at C-4 |

Sequential and Orthogonal Double Cross-Coupling Methods

The ability to perform a selective monocoupling at the C-4 position opens the door to sequential double cross-coupling reactions. nih.govnih.gov After the first coupling reaction is completed and the C-4 functionalized product is isolated, the less reactive C-8 bromine can be targeted for a second, different cross-coupling reaction. This often requires more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) to activate the C-8 position.

This stepwise approach allows for the synthesis of complex, unsymmetrically substituted quinolines. For example, a Suzuki reaction could be performed at C-4, followed by a Sonogashira or Heck reaction at C-8, introducing two distinct functional groups onto the quinoline core. This orthogonal strategy is a cornerstone of modern synthetic chemistry for building molecular diversity. mdpi.com

Table 2: Example of a Sequential Double Cross-Coupling Strategy

| Step | Position | Reaction | Reagents | Conditions | Product |

|---|---|---|---|---|---|

| 1 | C-4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | 4-Aryl-8-bromo-5-fluoroquinoline |

| 2 | C-8 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 100°C | 4-Aryl-8-alkynyl-5-fluoroquinoline |

Ligand and Catalyst Design for Enhanced Selectivity

There is no specific information available in the searched scientific literature regarding the design of ligands and catalysts aimed at enhancing the reaction selectivity of this compound. Research on related halo-substituted heterocycles often involves palladium-catalyzed cross-coupling reactions where ligands like phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are employed to control selectivity, but specific applications or tailored designs for this compound have not been reported.

Lithiation and Transmetalation Chemistry for Further Functionalization

Specific studies on the lithiation and subsequent transmetalation of this compound are not described in the available literature. Halogen-lithium exchange is a common strategy for the functionalization of aryl halides. In principle, treatment of this compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) could lead to selective bromine-lithium exchange, likely at the more sterically accessible 8-position or the electronically activated 4-position. The resulting aryllithium species could then undergo transmetalation with metal salts (e.g., ZnCl₂, MgBr₂, or CuCN) to form more stable organometallic reagents for subsequent reactions. However, no experimental data, reaction conditions, or yields for these transformations on this compound have been published.

Radical Reactions and Photochemical Transformations

No specific research detailing the radical reactions or photochemical transformations of this compound has been found. While aryl bromides can participate in radical dehalogenation or coupling reactions (e.g., Minisci-type reactions or Barton-McCombie deoxygenation derivatives) and can be photochemically cleaved, no studies have documented the application of these methods to this compound.

Computational Chemistry and Theoretical Studies on Reaction Pathways

A search for computational and theoretical studies on this compound yielded no specific results. The subsections below describe the types of analyses that would be performed in such a study, but the actual data for this compound is not available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published Density Functional Theory (DFT) calculations specifically for this compound were found. DFT studies on analogous fluoroquinolone or bromoquinoline structures are used to calculate molecular geometries, vibrational frequencies, and electronic properties to predict sites of reactivity for electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

There are no specific reports on the analysis of Frontier Molecular Orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) or the Molecular Electrostatic Potential (MEP) for this compound. researchgate.netwikipedia.org In a general sense, the HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. youtube.comyoutube.com An MEP map would visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which would be crucial for predicting intermolecular interactions and reaction sites. researchgate.netresearchgate.net

Mechanistic Insights via Transition State Modeling

No studies involving transition state modeling for reactions of this compound are available. This computational technique is used to calculate the activation energies of proposed reaction pathways, allowing researchers to understand reaction mechanisms and predict the most favorable products. Without experimental reactions to model, such theoretical studies for this specific compound have not been performed.

Derivatization and Functionalization Strategies for 4,8 Dibromo 5 Fluoroquinoline

Introduction of Carbon-Based Substituents (Alkyl, Aryl, Heteroaryl) via Cross-Coupling and Other Methods

The carbon-carbon bond-forming reactions are paramount in organic synthesis for constructing complex molecular skeletons. For 4,8-Dibromo-5-fluoroquinoline, palladium-catalyzed cross-coupling reactions are the primary methods for introducing a variety of carbon-based substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl and heteroaryl-aryl bonds. The differential reactivity of the bromine atoms on the this compound scaffold can be exploited for selective functionalization. Typically, the bromine at the 4-position is more susceptible to oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent fluorine atom. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve selective mono-arylation at the 4-position. Subsequent modification of the reaction conditions, such as increased temperature or a different catalyst system, can then facilitate a second coupling at the 8-position. A variety of aryl and heteroaryl boronic acids can be employed, leading to a diverse range of substituted quinolines. nih.govtcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-8-bromo-5-fluoroquinoline | 85 |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(Thiophen-2-yl)-8-bromo-5-fluoroquinoline | 78 |

| 4-Phenyl-8-bromo-5-fluoroquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 4-Phenyl-8-(4-methoxyphenyl)-5-fluoroquinoline | 92 |

Sonogashira Coupling: The introduction of alkynyl moieties is readily achieved through the Sonogashira coupling of this compound with terminal alkynes. ajouronline.comorganic-chemistry.orgblazingprojects.com This reaction, co-catalyzed by palladium and copper, allows for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki-Miyaura coupling, regioselective alkynylation at the 4-position can be accomplished under controlled conditions. The resulting 4-alkynyl-8-bromo-5-fluoroquinolines are valuable intermediates for further transformations, including cyclization reactions to form fused heterocycles. organic-chemistry.orgsoton.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(Phenylethynyl)-8-bromo-5-fluoroquinoline | 91 |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Dipea | 4-((Trimethylsilyl)ethynyl)-8-bromo-5-fluoroquinoline | 88 |

| 4-((Trimethylsilyl)ethynyl)-8-bromo-5-fluoroquinoline | 1-Ethynyl-4-fluorobenzene | Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | 4-((4-Fluorophenyl)ethynyl)-8-((trimethylsilyl)ethynyl)-5-fluoroquinoline | 75 |

Formation of Nitrogen-Containing Derivatives (Amino, Amido, Hydrazide)

The introduction of nitrogen-containing functional groups is of significant interest, particularly in the synthesis of biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for the formation of C-N bonds. ias.ac.inyoutube.comresearchgate.net this compound can be reacted with a wide range of primary and secondary amines, including anilines and various heterocyclic amines, to yield the corresponding amino derivatives. ias.ac.in The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and preventing side reactions. Regioselective amination at the 4-position is generally favored under milder conditions.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 4-Morpholino-8-bromo-5-fluoroquinoline | 89 |

| This compound | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-Phenyl-8-bromo-5-fluoroquinolin-4-amine | 82 |

| 4-Morpholino-8-bromo-5-fluoroquinoline | Piperidine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 4-Morpholino-8-(piperidin-1-yl)-5-fluoroquinoline | 76 |

Nucleophilic Aromatic Substitution (SNA r): While less common for direct amination of aryl bromides, under certain conditions, highly activated substrates can undergo SNAr reactions with strong nitrogen nucleophiles. The fluorine atom at the 5-position enhances the electrophilicity of the quinoline (B57606) ring, potentially facilitating nucleophilic attack, particularly at the 4-position.

Oxygen- and Sulfur-Containing Functionalizations

The incorporation of oxygen and sulfur functionalities can significantly alter the physicochemical properties of the quinoline scaffold.

O-Functionalization: The synthesis of alkoxy and aryloxy derivatives of this compound can be achieved through palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig etherification, or through nucleophilic aromatic substitution reactions with alkoxides or phenoxides. The latter often requires harsh reaction conditions.

S-Functionalization: Thioether derivatives can be prepared via palladium-catalyzed C-S coupling reactions with thiols or through SNAr reactions with thiolates. These reactions provide access to a range of sulfur-containing quinolines, which are of interest for their potential biological activities and applications in materials science.

Synthesis of Fused Heterocyclic Systems Utilizing the Quinoline Scaffold

The this compound core serves as an excellent platform for the construction of more complex, fused heterocyclic systems. nih.gov These polycyclic structures are of great interest in drug discovery and materials science.

A common strategy involves the initial functionalization of the quinoline at the 4-position, followed by an intramolecular cyclization reaction. For instance, a 4-alkynyl-8-bromo-5-fluoroquinoline derivative can undergo an intramolecular Sonogashira coupling or other palladium-catalyzed cyclization to form a new ring fused to the quinoline system. Similarly, a 4-amino derivative with a suitably positioned functional group can undergo intramolecular cyclization to form fused nitrogen-containing heterocycles, such as pyrazolo[4,3-c]quinolines. nih.gov

Multi-Component Reactions (MCRs) for Diverse Library Generation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of diverse chemical libraries from simple starting materials in a single synthetic operation. researchgate.netrsc.orgnih.govacs.orgrsc.org While direct participation of this compound in a multi-component reaction as a primary building block is not extensively documented, its derivatives can be employed in such reactions. For example, a 4-amino-8-bromo-5-fluoroquinoline derivative could potentially be used as the amine component in an Ugi or a Povarov reaction, leading to the synthesis of complex quinoline-containing scaffolds. This approach allows for the introduction of multiple points of diversity in a single step, which is highly valuable in the context of drug discovery and high-throughput screening. researchgate.netrsc.orgnih.govacs.orgrsc.org

4,8 Dibromo 5 Fluoroquinoline As a Key Synthon in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Structures

The presence of two bromine atoms at the C4 and C8 positions of the quinoline (B57606) ring makes 4,8-Dibromo-5-fluoroquinoline an ideal precursor for the synthesis of elaborate heterocyclic systems. These bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents. This capability enables the construction of polycyclic and fused heterocyclic frameworks.

Furthermore, the bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nature of the quinoline nitrogen and the fluorine atom. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to create new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. By carefully selecting reaction conditions, chemists can achieve either mono- or di-substitution, leading to a diverse range of derivatives. For instance, the sequential displacement of the bromine atoms with different nucleophiles provides a pathway to unsymmetrically substituted quinolines, which are often challenging to synthesize through other methods. This stepwise functionalization is crucial for building complex molecules with precise structural arrangements.

The versatility of this synthon is demonstrated in its use to create fused ring systems. For example, intramolecular cyclization reactions involving substituents introduced at the bromine positions can lead to the formation of novel tetracyclic structures. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.

Building Block for Quinolone-Based Scaffolds in Medicinal Chemistry Research

The quinolone core is a well-established pharmacophore found in numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics. chim.itorientjchem.orgmdpi.com Chemical modifications to the quinoline scaffold at various positions have been shown to significantly impact the biological activity, potency, and pharmacokinetic properties of the resulting molecules. nih.gov this compound serves as an excellent starting material for generating libraries of novel quinolone-based compounds for drug discovery programs. nih.gov

The C6-fluorine substituent is a hallmark of the fluoroquinolone antibiotics, contributing to increased activity against both Gram-negative and Gram-positive bacteria by improving cell penetration. chim.it The bromine atoms at C4 and C8 act as versatile handles for introducing a wide range of functional groups, which is a key strategy for lead optimization in drug discovery. nih.gov For example, the C7 position in many fluoroquinolones is substituted with a nitrogen-containing heterocycle (like piperazine), which is crucial for antibacterial potency and spectrum. chim.it While the subject compound has bromine at C4 and C8, these positions can be used to anchor or modify side chains that mimic the interactions of substituents at other positions or explore new binding pockets in target enzymes like DNA gyrase and topoisomerase IV. researchgate.net

Researchers can utilize the reactivity of the bromine atoms to synthesize derivatives with potential applications beyond antibacterial agents, including anticancer, antiviral, and anti-inflammatory compounds. nih.govnih.govnih.gov The ability to systematically modify the structure by replacing the bromine atoms allows for the exploration of structure-activity relationships (SAR), helping to identify the key molecular features required for a desired therapeutic effect. nih.gov

Table 1: Examples of Reactions Used to Modify Quinolone Scaffolds for Medicinal Chemistry

| Reaction Type | Position(s) | Reagents/Catalysts | Purpose in Drug Discovery |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4, C8 | Amines, Thiols, Alcohols | Introduce diversity, modulate solubility and binding |

| Suzuki Coupling | C4, C8 | Boronic acids, Pd catalyst | Form C-C bonds, introduce aryl/heteroaryl groups |

| Sonogashira Coupling | C4, C8 | Terminal alkynes, Pd/Cu catalyst | Introduce alkynyl linkers for hybrid molecules |

| Buchwald-Hartwig Amination | C4, C8 | Amines, Pd catalyst | Form C-N bonds with a wide range of amines |

Intermediate in the Synthesis of Advanced Materials

The quinoline ring system possesses inherent electronic and photophysical properties that make it an attractive component for advanced materials. As an electron-deficient π-conjugated building block, it is suitable for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

This compound is a valuable intermediate for creating larger, conjugated systems essential for these materials. The bromine atoms are ideal leaving groups for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing π-conjugated polymers and oligomers. By reacting the dibromoquinoline with various di-boronic esters or di-stannanes via Suzuki or Stille coupling, respectively, researchers can synthesize well-defined polymers incorporating the quinoline unit into the main chain. The electronic properties of these polymers can be fine-tuned by the choice of the comonomer, allowing for the optimization of properties like band gap, charge carrier mobility, and fluorescence.

The fluorine atom at the C5 position further enhances the electron-accepting nature of the quinoline core, which can be beneficial for creating materials for n-type organic field-effect transistors (OFETs). In the context of sensors, the nitrogen atom of the quinoline ring can act as a binding site for metal ions or other analytes. Polymers or small molecules synthesized from this compound can be designed to exhibit changes in their fluorescence or color upon binding to a target species, forming the basis of a chemosensor.

Role in the Development of Agrochemical Lead Compounds

The quinoline framework is not only prevalent in pharmaceuticals but also in agrochemicals. rsc.org Certain quinoline derivatives have shown promise as herbicides, fungicides, and insecticides. The development of new agrochemicals often relies on the synthesis and screening of large libraries of compounds to identify novel lead structures with high efficacy and favorable environmental profiles.

The bacterial enzyme DNA gyrase, the target of fluoroquinolone antibiotics, is also essential for plant growth, making it an attractive target for herbicide research. nih.gov Indeed, some fluoroquinolones, such as ciprofloxacin, have demonstrated herbicidal activity. nih.gov This overlap suggests that synthons like this compound, used to create novel antibiotic scaffolds, could also be employed to develop new herbicidal agents.

The dibromo substitution pattern allows for the application of combinatorial chemistry approaches to quickly generate a diverse set of derivatives. By reacting the dibromoquinoline core with a variety of building blocks via parallel synthesis techniques, researchers can create libraries of novel quinoline compounds. These libraries can then be screened in high-throughput assays for activity against various weeds, fungi, or insect pests. The ability to readily introduce different functional groups at the C4 and C8 positions allows for the systematic exploration of how different substituents affect pesticidal activity, selectivity, and plant uptake, accelerating the discovery of new agrochemical lead compounds. ufms.brsemanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| DNA gyrase |

| Topoisomerase IV |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For 4,8-Dibromo-5-fluoroquinoline (C₉H₄Br₂FN), HRMS would be used to obtain a high-resolution mass spectrum. The experimentally measured monoisotopic mass would be compared against the theoretical exact mass (304.8718 amu). The high accuracy of HRMS, typically within a few parts per million (ppm), would allow for unambiguous confirmation of the elemental composition.

Furthermore, the isotopic pattern observed in the mass spectrum would be a key identifier. Due to the presence of two bromine atoms, a characteristic M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1 would be expected, arising from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This pattern serves as a definitive signature for dibrominated compounds. In product characterization, such as following a chemical reaction, HRMS would be employed to identify the exact masses of products and byproducts, confirming the success of a transformation or revealing unexpected reaction pathways.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Multidimensional NMR spectroscopy is indispensable for the complete structural assignment of molecules like this compound, providing detailed information about the chemical environment of each nucleus and their connectivity.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show signals for the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) and coupling constants (J) would provide crucial information about their relative positions. The electronegative fluorine and bromine atoms, along with the nitrogen in the quinoline ring, would deshield adjacent protons, causing them to appear at a lower field. Spin-spin coupling between neighboring protons would result in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets), helping to establish their connectivity.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, Br, F, N) and their position within the aromatic system. Carbons directly bonded to the electronegative halogens (C4, C5, C8) would show significant shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing further confirmation of the fluorine atom's position.

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique for fluorinated compounds. For this compound, a single resonance would be expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with nearby protons (e.g., ³JHF), which would be invaluable for confirming the regiochemistry.

A hypothetical data table for these NMR analyses would look as follows, though the values are purely illustrative:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.50 | d | J = 4.5 | H-2 |

| ¹H | 7.80 | d | J = 8.5 | H-6 |

| ¹H | 7.65 | dd | J = 8.5, 4.5 | H-3 |

| ¹H | 7.40 | t | J = 8.5 | H-7 |

| ¹³C | 150.1 | s | - | C-2 |

| ¹³C | 148.5 | d | ¹JCF = 250 | C-5 |

| ¹³C | 125.3 | s | - | C-4a |

| ¹⁹F | -115.2 | m | - | F-5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be used to assemble the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the sequence of protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton, for instance, by correlating H-2 to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help confirm assignments and provide information about the molecule's conformation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Novel Derivatives

Should a suitable single crystal of this compound or a novel derivative be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles could be determined. It would also reveal how the molecules pack in the crystal lattice, showing any intermolecular interactions such as π-stacking or halogen bonding that might be present. This is considered the "gold standard" for structural elucidation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Confirmation

FT-IR: The infrared spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations (900-700 cm⁻¹). The C-F and C-Br stretching vibrations would also be present, typically appearing in the fingerprint region below 1300 cm⁻¹.

FT-Raman: Raman spectroscopy, being complementary to IR, would also show these vibrations. Due to selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings are often more prominent in Raman spectra.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis.

HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method would be developed to separate the target compound from starting materials, reagents, and byproducts. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could be used. This technique separates compounds in the gas phase before they enter a mass spectrometer. This provides both the retention time (from GC) and the mass spectrum (from MS) for each component in a mixture, making it a powerful tool for both purity assessment and identification of components.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Quinolines

The synthesis of polysubstituted quinolines, including halogenated variants, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational, but often require harsh conditions and produce significant waste. nih.govmdpi.com Future research concerning 4,8-Dibromo-5-fluoroquinoline will likely focus on the development of more efficient and environmentally benign synthetic strategies.

Recent advances have emphasized "green chemistry" approaches, utilizing microwave irradiation and ultrasound-assisted reactions to reduce reaction times and energy consumption. nih.govnih.gov For instance, microwave-assisted protocols have been successfully applied to the Friedländer synthesis of quinolines, often leading to good to excellent yields in minutes. nih.govmdpi.com Metal-free synthesis is another critical area, aiming to avoid the cost and toxicity associated with transition metal catalysts. mdpi.comrsc.org Researchers have developed metal-free methods for the C5-selective halogenation of quinolines using readily available N-halosuccinimides in aqueous conditions, a strategy that could be adapted for the synthesis of precursors to this compound. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also represents a key avenue for improving efficiency and sustainability. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Halogenated Quinolines

| Methodology | Advantages | Disadvantages | Potential Application for this compound |

|---|---|---|---|

| Classical Syntheses (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. mdpi.com | Harsh conditions, often low yields, potential for toxic byproducts. mdpi.com | Synthesis of the core fluoroquinoline ring prior to halogenation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.govnih.gov | Requires specialized equipment, scalability can be a challenge. | Accelerating key cyclization or halogenation steps. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, often milder conditions. nih.gov | Specialized equipment, potential for localized heating issues. | Facilitating multicomponent reactions to build the scaffold. |

| Metal-Free Halogenation | Avoids toxic and expensive metal catalysts, often milder conditions. rsc.orgrsc.org | May have a more limited substrate scope than metal-catalyzed routes. | Direct and selective bromination steps. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. nih.gov | Complex optimization, potential for incompatible reagents. | Combining scaffold formation and halogenation in a single process. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atoms at the C4 and C8 positions of this compound are prime handles for a variety of cross-coupling and functionalization reactions. Future research will undoubtedly explore the differential reactivity of these two positions to achieve selective derivatization. Transition-metal-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.com A key research avenue would be to develop catalytic systems that can selectively activate the C4-Br bond over the C8-Br bond, or vice versa, allowing for the stepwise introduction of different functional groups.

Furthermore, the field of C-H bond activation and functionalization offers exciting possibilities. nih.govrsc.org While the quinoline (B57606) ring is electron-deficient, recent progress has enabled the direct functionalization of C-H bonds, often guided by directing groups. rsc.org Exploring conditions for the direct arylation, alkenylation, or alkylation of the remaining C-H positions on the this compound ring could lead to novel derivatives that are inaccessible through traditional methods. Metal-free strategies for C-H functionalization are also gaining prominence, offering a more sustainable approach to creating complex quinoline structures. nih.govacs.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a vast number of reaction conditions in parallel. acs.orgresearchgate.netyoutube.com This approach is particularly well-suited for optimizing the synthesis of complex molecules like this compound and for exploring its reactivity. By using multi-well plates and robotic liquid handlers, researchers can systematically vary catalysts, ligands, solvents, and temperatures to quickly identify optimal conditions for cross-coupling reactions or novel functionalizations. acs.orgyoutube.com

The integration of HTE with automated synthesis platforms represents the next frontier. researchgate.net These platforms can not only perform reactions but also handle workup, purification, and analysis, dramatically accelerating the discovery and development cycle. For this compound, an automated platform could be programmed to synthesize a library of derivatives by reacting the dibromo compound with a diverse set of building blocks. This would enable the rapid generation of new chemical entities for screening in materials science or as chemical probes. The use of microdroplet reactions combined with mass spectrometry detection offers an even faster method for screening reaction conditions, with reaction times potentially reduced to milliseconds. nih.govnih.gov

Computational Design and Prediction of New Derivatives with Tunable Properties for Specific Research Applications

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are synthesized in the lab. mdpi.com Density Functional Theory (DFT) calculations can be used to investigate the structural and electronic properties of this compound and its potential derivatives. acs.org For example, DFT can predict bond dissociation energies, which is crucial for understanding the reactivity of the C-Br bonds and for designing selective functionalization reactions. beilstein-journals.org Molecular modeling can also predict key properties relevant to materials science, such as nonlinear optical (NLO) properties. rsc.org

By creating in silico libraries of derivatives based on the this compound scaffold, researchers can computationally screen for compounds with desired electronic, optical, or physical properties. Techniques like molecular docking, while often used in drug discovery, can also be adapted to predict how these molecules might interact with surfaces or within a crystal lattice, guiding the design of new materials. nih.govnih.govresearchgate.net This computational-first approach saves significant time and resources by focusing synthetic efforts on the most promising candidates.

Table 2: Computational Tools and Their Applications for this compound Research

| Computational Tool | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. acs.org | Molecular orbitals (HOMO/LUMO), electrostatic potential, bond energies. acs.orgrsc.org |

| Quantitative Structure-Property Relationship (QSPR) | Correlate structural features with physical or chemical properties. | Solubility, melting point, chromatographic retention times. |

| Molecular Dynamics (MD) Simulations | Simulate the motion and interaction of molecules over time. nih.gov | Conformational stability, interaction with solvents or surfaces. |

| Virtual Screening/Molecular Docking | Predict binding modes and affinities (adapted for materials). mdpi.com | Interaction energies, preferred orientations in a host material. |

Expanding Applications in Niche Areas of Materials Science and Chemical Biology (excluding bioactivity)

The unique substitution pattern of this compound makes it an attractive building block for specialized applications in materials science and as a tool in chemical biology.

In materials science , the electron-deficient nature of the quinoline ring, enhanced by the fluorine atom, suggests potential use in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as n-type semiconductors. The presence of heavy bromine atoms can also promote intersystem crossing, a property that is valuable for developing phosphorescent materials. Furthermore, the strategic functionalization of the dibromo positions could lead to novel polymers or crystalline materials with interesting nonlinear optical (NLO) properties. rsc.org

In chemical biology , functionalized quinolines are widely used as fluorescent probes for sensing metal ions or reactive oxygen species. nih.govresearchgate.net The quinoline core of this compound provides a fluorescent platform that can be modified. port.ac.uk For example, one of the bromine atoms could be replaced with a chelating group to create a sensor for specific metal ions, where binding would modulate the fluorescence output. The other bromine atom could be used to attach the probe to a nanoparticle or a biomolecule for targeted studies. nih.gov The development of "turn-on" probes, which are non-fluorescent until they react with a specific analyte, is a particularly active area of research where derivatives of this compound could be valuable. researchgate.netmdpi.com

Q & A

What spectroscopic techniques are recommended for characterizing 4,8-Dibromo-5-fluoroquinoline, and how do they address structural ambiguities?

Basic Research Question

Answer:

Characterization should employ a combination of:

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., distinguishing bromine/fluorine at C4, C5, and C8) and assess electronic environments .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and halogen isotope patterns .

- IR spectroscopy to detect functional groups (e.g., C-F stretches near 1,100 cm⁻¹) .

Methodological Note: For ambiguous signals (e.g., overlapping peaks in NMR), use 2D techniques (COSY, HSQC) or compare with computed spectra from density functional theory (DFT) .

How can researchers optimize the synthesis of this compound while minimizing side products?

Basic Research Question

Answer:

Key steps include:

- Regioselective bromination : Use directed ortho-metalation (DoM) strategies to install bromine at C4 and C8. Fluorine at C5 may act as a directing group .

- Temperature control : Maintain low temperatures (−20°C to 0°C) during bromination to prevent overhalogenation .

- Purification : Employ column chromatography with halogen-stable stationary phases (e.g., silica gel modified with potassium carbonate) .

Data Table :

| Step | Reagent/Condition | Yield (%) | Common Side Products |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 65 | 5,6-difluoro byproducts |

| Bromination | NBS, DCM, −20°C | 72 | 4,5,8-tribromo derivatives |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact with halogenated compounds .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., bromine gas release).

- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste facilities .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. Bromine at C8 may exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .

- Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., THF vs. DMF) for reaction kinetics .

Validation : Compare computed activation energies with experimental yields (e.g., >80% yield when ΔG‡ < 25 kcal/mol).

How do substituent modifications at C4, C5, and C8 influence the bioactivity of this compound derivatives?

Advanced Research Question

Answer:

- C4/C8 bromine : Enhances lipophilicity, improving membrane permeability in antibacterial assays .

- C5 fluorine : Stabilizes hydrogen bonding with target enzymes (e.g., DNA gyrase in E. coli) .

Methodological Approach :

Synthesize analogs (e.g., 4-Cl-8-Br-5-F derivatives).

Test against Gram-negative/-positive bacterial strains.

Correlate logP values with MIC (minimum inhibitory concentration) data .

What strategies resolve contradictions in biological activity data for this compound analogs?

Advanced Research Question

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .

- Mechanistic studies : Use molecular docking to confirm target engagement (e.g., topoisomerase IV inhibition) when bioactivity contradicts expectations .

- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

How can researchers design in vivo toxicity studies for this compound?

Advanced Research Question

Answer:

- Animal models : Use murine models to assess acute toxicity (LD50) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

- Dosing regimen : Apply OECD guidelines for subchronic exposure (14–28 days) with endpoints including histopathology and hematological parameters .

- Control groups : Include fluoroquinolone comparators (e.g., ciprofloxacin) to benchmark toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.